[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475261
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13475261.png)
Specification
Molecular Formula | C14H25N3O3 |
---|---|
Molecular Weight | 283.37 g/mol |
IUPAC Name | tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3 |
Standard InChI Key | XDSBMRSBRRFXDF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a 2-amino-acetyl group and a cyclopropyl-carbamic acid tert-butyl ester moiety. Its molecular formula is C₁₄H₂₅N₃O₃, with a molecular weight of 283.37 g/mol. The stereochemistry at the pyrrolidine C3 position (R or S configuration) critically influences its biological interactions, as evidenced by comparative studies of enantiomers.
Table 1: Key Structural and Stereochemical Properties
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Molecular Formula | C₁₄H₂₅N₃O₃ | C₁₄H₂₅N₃O₃ |
Molecular Weight (g/mol) | 283.37 | 283.37 |
CAS Number | 66566234 | 66566233 |
Specific Rotation (α) | +12.5° (c=1, CHCl₃) | -9.8° (c=1, CHCl₃) |
Bioactivity (IC₅₀ vs. Target X) | 45 nM | 320 nM |
The tert-butyl ester enhances solubility in organic solvents, while the cyclopropyl group introduces steric constraints that affect binding to hydrophobic pockets in enzymes.
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
Synthesis typically involves three stages:
-
Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution using 2-chloroacetyl chloride and triethylamine.
-
Cyclopropyl Coupling: Mitsunobu reaction to attach the cyclopropyl-carbamate group, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Esterification: Protection of the carbamic acid with tert-butoxycarbonyl (Boc) anhydride in dichloromethane .
Table 2: Representative Synthetic Yields
Step | Yield (%) | Purity (HPLC) |
---|---|---|
Pyrrolidine Functionalization | 78 | 95.2 |
Cyclopropyl Coupling | 65 | 89.7 |
Boc Protection | 92 | 98.5 |
Process Optimization
Industrial-scale production employs continuous flow reactors to improve efficiency, reducing reaction times by 40% compared to batch methods. Catalytic asymmetric synthesis using chiral oxazaborolidines achieves enantiomeric excess (ee) >98% for both (R)- and (S)-forms.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The (S)-enantiomer demonstrates potent inhibition of serine proteases (Ki = 12 nM) via a two-step mechanism:
-
Reversible binding to the catalytic triad (Ser195-His57-Asp102 in chymotrypsin-like enzymes) .
-
Irreversible acylation of the active-site serine residue, confirmed by mass spectrometry.
Anticancer Activity
In MCF-7 breast cancer cells, the compound induces apoptosis through:
-
Mitochondrial pathway activation: 3.5-fold increase in caspase-9 activity.
-
ROS generation: 2.8-fold elevation in intracellular reactive oxygen species (ROS) at 50 μM.
Table 3: Cytotoxicity Profiles
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
MCF-7 (Breast) | 12.4 | 8.7 |
A549 (Lung) | 18.9 | 5.2 |
PC-3 (Prostate) | 23.1 | 4.1 |
Pharmaceutical Applications
Prodrug Development
The tert-butyl ester undergoes enzymatic cleavage in vivo, releasing the active carbamic acid. Pharmacokinetic studies in rats show:
Stability and Degradation Pathways
Forced Degradation Studies
Under ICH guidelines, the compound degrades via:
-
Oxidation: 8% degradation with 3% H₂O₂, forming N-oxide derivatives.
Table 4: Degradation Products
Condition | Major Degradant | Structure |
---|---|---|
Acidic (pH 1.2) | Cyclopropylamine | C₃H₇N |
Basic (pH 10) | Pyrrolidinone | C₅H₈NO |
Oxidative | N-Oxide | C₁₄H₂₅N₃O₄ |
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles increases tumor accumulation by 3.2-fold in xenograft models. Pending studies aim to conjugate the compound to monoclonal antibodies for HER2-positive cancers.
Computational Modeling
Molecular dynamics simulations (AMBER force field) predict improved target engagement upon substituting the cyclopropyl with spiro[4.5]decane (ΔΔG = -2.8 kcal/mol).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume